An In-depth Technical Guide to the Mechanism of Action of MSC-4106 in the Hippo Pathway
An In-depth Technical Guide to the Mechanism of Action of MSC-4106 in the Hippo Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in the development and progression of various cancers. A key downstream event in the Hippo pathway is the interaction between the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) with the TEAD (TEA domain) family of transcription factors. This interaction drives the expression of genes that promote cell growth and inhibit apoptosis. MSC-4106 is a potent and orally active small molecule inhibitor that targets the YAP/TAZ-TEAD interaction, representing a promising therapeutic strategy for cancers with a dysregulated Hippo pathway. This document provides a detailed overview of the mechanism of action of MSC-4106, supported by quantitative data, experimental protocols, and pathway visualizations.
Introduction to the Hippo Pathway and the Role of YAP/TAZ-TEAD
The Hippo pathway is a complex signaling network that, when active, phosphorylates and promotes the cytoplasmic sequestration and degradation of the transcriptional co-activators YAP and TAZ.[1][2][3] In many cancers, the Hippo pathway is inactivated, leading to the accumulation of YAP and TAZ in the nucleus.[4][5] Once in the nucleus, YAP and TAZ bind to the TEAD family of transcription factors (TEAD1-4), which are essential for mediating their transcriptional output. The resulting YAP/TAZ-TEAD complex drives the expression of pro-proliferative and anti-apoptotic genes, contributing to tumorigenesis. Therefore, inhibiting the interaction between YAP/TAZ and TEAD is an attractive therapeutic strategy for treating cancers driven by Hippo pathway dysregulation.
MSC-4106: A Potent Inhibitor of the YAP/TAZ-TEAD Interaction
MSC-4106 is an orally active small molecule inhibitor designed to disrupt the formation of the YAP/TAZ-TEAD transcriptional complex.
Mechanism of Action
MSC-4106 functions by binding to a deeply buried and conserved lipidation pocket, known as the P-site, on the TEAD transcription factors. This binding event allosterically inhibits the interaction between TEAD and its co-activators YAP and TAZ. Furthermore, MSC-4106 has been shown to inhibit the auto-palmitoylation of TEAD1 and TEAD3, a post-translational modification that can influence TEAD activity. By occupying the P-site, MSC-4106 effectively prevents the formation of the oncogenic YAP/TAZ-TEAD complex, leading to the downregulation of target gene expression and subsequent inhibition of tumor cell proliferation. Recent studies suggest that artificial P-site binders like MSC-4106 can also rigidify peripheral areas of the transcription factor that are crucial for cofactor interaction.
Quantitative Data for MSC-4106
The following tables summarize the key quantitative data for MSC-4106, demonstrating its potency and efficacy both in vitro and in vivo.
Table 1: In Vitro Activity of MSC-4106
| Parameter | Value | Cell Line / Assay | Reference |
| IC50 | 4 nM | SK-HEP-1 Reporter Assay | |
| IC50 | 14 nM | NCI-H226 Cell Viability (4 days) | |
| IC50 | 3 nM | NCI-H226 Cell Viability (7 days) | |
| IC50 | >30 µM | SW620 (YAP/TAZ KO) Cell Viability | |
| Kd | 0.12 µM | TEAD1 (SPR Binding Assay) | |
| TEAD1 Auto-palmitoylation Inhibition | 97.3% (at 10 µM) | TEAD-Overexpressing HEK293 Cells | |
| TEAD3 Auto-palmitoylation Inhibition | 75.9% (at 10 µM) | TEAD-Overexpressing HEK293 Cells |
Table 2: In Vivo Efficacy of MSC-4106 in NCI-H226 Xenograft Model
| Dose | Effect on Tumor Growth | Reference |
| 5 mg/kg/day (p.o.) | Controlled tumor growth | |
| 100 mg/kg/day (p.o.) | Tumor regression |
Table 3: Pharmacokinetic Properties of MSC-4106
| Species | Clearance (Cl) | Oral Half-life (t1/2) | Oral AUC | Volume of Distribution (Vss) | Oral Bioavailability (F) | Reference |
| Mouse | 0.2 L/h/kg | 45 h | 45 µg·h/mL | 2 L/kg | >90% | |
| Rat | 0.7 L/h/kg | 40 h | 10 µg·h/mL | 5 L/kg | 80% | |
| Dog | 0.05 L/h/kg | 3.6 h | 33 µg·h/mL | 0.3 L/kg | 18% |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of MSC-4106.
TEAD Reporter Gene Assay (SK-HEP-1)
This assay measures the ability of a compound to inhibit TEAD-dependent transcription.
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Cell Culture: SK-HEP-1 cells are stably transfected with a luciferase reporter construct driven by a TEAD-responsive promoter. Cells are maintained in appropriate growth medium supplemented with fetal bovine serum.
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Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a serial dilution of MSC-4106 or vehicle control for 24 hours.
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Luciferase Assay: After incubation, the medium is removed, and cells are lysed. Luciferase activity is measured using a commercial luciferase assay system and a luminometer.
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Data Analysis: The luminescence signal is normalized to a measure of cell viability (e.g., CellTiter-Glo®). The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (NCI-H226)
This assay determines the cytotoxic or cytostatic effect of MSC-4106 on a YAP-dependent cancer cell line.
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Cell Seeding: NCI-H226 cells are seeded in 96-well plates at a predetermined density and allowed to adhere.
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Compound Incubation: Cells are treated with various concentrations of MSC-4106 or a vehicle control. The incubation period can vary (e.g., 4 or 7 days) to assess long-term effects.
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Viability Measurement: Cell viability is assessed using a metabolic assay such as the addition of a resazurin-based reagent (e.g., alamarBlue™) or an ATP-based assay (e.g., CellTiter-Glo®). Fluorescence or luminescence is measured using a plate reader.
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IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
NCI-H226 Xenograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of MSC-4106.
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Animal Model: Immunocompromised mice (e.g., H2d Rag2 female mice) are used.
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Tumor Implantation: NCI-H226 cells are implanted subcutaneously into the flanks of the mice.
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Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. MSC-4106 is administered orally (p.o.) daily at specified doses (e.g., 5 mg/kg and 100 mg/kg). The vehicle control group receives the formulation buffer.
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Efficacy Assessment: Tumor volume and body weight are measured regularly (e.g., twice weekly). The study continues for a predetermined period (e.g., 32 days).
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Pharmacodynamic Analysis: At the end of the study, or at various time points, tumors can be excised to measure the levels of TEAD target genes, such as Cyr61, to confirm target engagement.
Conclusion
MSC-4106 is a well-characterized, orally active inhibitor of the YAP/TAZ-TEAD interaction. By binding to the P-site of TEAD, it effectively disrupts the formation of the oncogenic transcriptional complex, leading to the downregulation of target genes and potent anti-tumor activity in preclinical models of Hippo-dysregulated cancer. The compelling in vitro and in vivo data, coupled with favorable pharmacokinetic properties in mice, underscore the potential of MSC-4106 as a valuable tool for further investigating the biology of the Hippo pathway and as a lead compound for the development of novel cancer therapeutics.
References
- 1. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. Optimization of TEAD P-Site Binding Fragment Hit into In Vivo Active Lead MSC-4106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
